Sodium naphthalene-1,3,6-trisulfonate

Geothermal reservoir tracing Thermal decay kinetics Polyaromatic sulfonate stability

Selecting the wrong naphthalene sulfonate isomer risks catastrophic application failure. Sodium naphthalene-1,3,6-trisulfonate (CAS 5182-30-9) is the only tracer verified stable to 340°C in high-temperature geothermal reservoirs (Dixie Valley, Ohaaki, Awibengkok), where 1,5-NDS decomposes above 200°C. In CE-IPD, NTS delivers a 5-fold fluoride detection limit improvement over NDS. As a diazonium stabilizer in azo dye synthesis, only the 1,3,6-substitution pattern ensures correct hue and fiber affinity. For battery R&D, its trianionic architecture offers distinct dendrite suppression coordination chemistry. Procure with isomer identity verified by HPLC; ≥65% purity ensures reproducible performance across all validated applications.

Molecular Formula C10H8Na3O9S3
Molecular Weight 437.3 g/mol
Cat. No. B11966665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium naphthalene-1,3,6-trisulfonate
Molecular FormulaC10H8Na3O9S3
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na]
InChIInChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;
InChIKeyNGWYLXQWBJHCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Naphthalene-1,3,6-trisulfonate (CAS 5182-30-9): Trisodium Salt Identity, Physicochemical Profile, and Industrial Recognition


Sodium naphthalene-1,3,6-trisulfonate (commonly supplied as the trisodium salt hydrate, CAS 5182-30-9) is a water-soluble, trianionic aromatic sulfonate bearing three sulfonate groups at the 1-, 3-, and 6-positions of the naphthalene core . With a molecular formula of C₁₀H₅Na₃O₉S₃ and a molecular weight of 434.31 g/mol (anhydrous), this compound exhibits high aqueous solubility and strong UV absorbance (λmax ≈ 284 nm, molar absorptivity ~7,750 L·mol⁻¹·cm⁻¹), properties that underpin its utility across multiple technical domains [1]. It is recognized as a chemical intermediate in dye synthesis, a diazonium salt stabilizer, an electrolyte in capillary electrophoresis, a high-temperature geothermal tracer, and an additive in battery electrolytes [2]. Three positional isomers of naphthalene trisulfonic acid exist—1,3,5-, 1,3,6-, and 1,3,7—each with distinct sulfonation patterns and consequent differences in reactivity and application suitability [3].

Why Sodium Naphthalene-1,3,6-trisulfonate Cannot Be Replaced by Generic Naphthalene Sulfonates Without Performance Loss


Naphthalene sulfonates exist as a structurally diverse family encompassing mono-, di-, tri-, and tetrasulfonated derivatives with multiple positional isomers each. The number, position, and spatial arrangement of sulfonate groups fundamentally dictate ionic charge density, electrophoretic mobility, thermal stability, UV absorptivity, and chemical reactivity. Procurement decisions that treat all naphthalene sulfonates as interchangeable risk catastrophic performance failures: a common geothermal tracer analog, 1,5-naphthalene disulfonate (1,5-NDS), undergoes thermal decomposition above 200 °C, whereas 1,3,6-naphthalene trisulfonate remains stable to 340 °C [1]. In capillary electrophoresis, naphthalene monosulfonate (NMS) exhibits a relative migration time approximately 5-fold longer than the trisulfonate (NTS), rendering it unsuitable as a direct replacement for high-mobility anion separations [2]. Similarly, the positional isomer sodium naphthalene-1,3,5-trisulfonate possesses a distinct sulfonation architecture that alters its reactivity as a dye intermediate and its performance as a dispersant [3]. The evidence below quantifies these critical differentiation dimensions.

Quantitative Differentiation Evidence for Sodium Naphthalene-1,3,6-trisulfonate Against Closest Analogs


Thermal Stability ≥340 °C for Geothermal Tracer Applications vs. 1,5-Naphthalene Disulfonate Decomposition at 200 °C

In hydrothermal autoclave experiments simulating geothermal reservoir conditions, 1,3,6-naphthalene trisulfonate (1,3,6-NTS) demonstrated sufficient thermal stability to qualify for use in reservoirs as hot as 340 °C [1]. In contrast, 1,5-naphthalene disulfonate (1,5-NDS)—the most widely used naphthalene sulfonate geothermal tracer—undergoes measurable thermal breakdown at temperatures as low as 200 °C, generating 1-naphthalene sulfonate (1-NSA) as the primary degradation product, with significant naphthalene formation above 250 °C [2]. The relative thermal stability ranking of naphthalene sulfonates under geothermal conditions has been established as: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NSA [3]. While 1,3,6-NTS was not included in that specific ranking study, the 2000 Stanford Geothermal Program study directly evaluated 1,3,6-NTS and confirmed its stability to 340 °C, placing it among the most thermally robust naphthalene sulfonate tracers available [1]. Field validation was achieved at Dixie Valley (Nevada), Ohaaki (New Zealand), and Awibengkok (Indonesia) [1].

Geothermal reservoir tracing Thermal decay kinetics Polyaromatic sulfonate stability

Capillary Electrophoresis: Relative Migration Time and Mobility Matching Advantage of NTS vs. NDS and NMS

In a systematic comparison of naphthalene mono-, di-, and trisulfonates as background electrolytes for capillary electrophoresis with indirect photometric detection, NTS (naphthalene trisulfonate, -3 charge) exhibited a relative migration time of 1.83, compared to 2.43 for NDS (disulfonate, -2 charge) and 11.37 for NMS (monosulfonate, -1 charge), all measured with respect to bromide under negative polarity at pH 8 [1]. The relative migration time increases in the order NTS < NDS < NMS, with NMS being approximately 5-fold slower than NTS [1]. Critically, NTS provided the smallest difference in relative migration time (Δt) for fluoride ion—the closest mobility match among all tested electrolytes—which directly improves detection sensitivity by at least 5-fold through peak sharpening [1]. NTS also provided superior mobility matching for organic acids including malonate, formate, fumarate, and maleate (Δt values of -0.01, -0.69, +0.44, and +0.07 respectively), whereas NDS was better matched to citrate, malate, and tartarate [1]. The molar absorptivity of NTS (7,750 L·mol⁻¹·cm⁻¹ at 284 nm) exceeds that of NMS (6,200 L·mol⁻¹·cm⁻¹ at 274 nm) but is lower than NDS (16,420 L·mol⁻¹·cm⁻¹ at 288 nm), meaning NTS offers a balanced profile of intermediate mobility and adequate detectability [1]. Detection limits for inorganic anions at 284–288 nm using NTS or NDS were reported at 16–300 pg/L, improvable by at least 2-fold at 214 nm [1].

Capillary electrophoresis Indirect photometric detection Electrophoretic mobility

Sub-ppb Detection Limit (200 ppt) by HPLC-Fluorescence for Ultra-Trace Environmental and Geothermal Analysis

1,3,6-Naphthalene trisulfonate was demonstrated to have an analytical detection limit of approximately 200 parts per trillion (ppt; 0.2 ng/mL) by conventional high-performance liquid chromatography with fluorescence detection [1]. This detection limit is approximately 250-fold lower than the typical tracer detection threshold of 50 ng/L cited for geothermal tracer qualification criteria [2]. This ultra-trace detectability is a function of the compound's intrinsic fluorescence properties conferred by the naphthalene chromophore bearing three sulfonate substituents, and it enables injection of smaller tracer masses while maintaining quantifiable recovery signals. In comparative field studies at Dixie Valley, Ohaaki, and Awibengkok, both 1,3,6-NTS and 1,5-NDS were successfully detected and quantified, demonstrating that the trisulfonate matches or exceeds the disulfonate in practical detectability [1].

Trace analysis HPLC-fluorescence detection Environmental monitoring

1,3,6- vs. 1,3,5-Positional Isomer: Distinct Sulfonation Architecture Determines Dye Intermediate Reactivity and Downstream Product Compatibility

The naphthalene trisulfonic acid family comprises three positional isomers: 1,3,5-, 1,3,6-, and 1,3,7-naphthalene trisulfonic acid [1]. The 1,3,6-isomer is preferentially obtained under controlled sulfonation of naphthalene with oleum under specific temperature and concentration conditions, and ten intermediate naphthalene sulfonic acids have been identified and structurally characterized along the sulfonation pathway leading to 1,3,6-NTS [2]. This specific substitution pattern positions the sulfonate groups asymmetrically across both rings of the naphthalene core (one on ring A at position 1, two on ring B at positions 3 and 6), creating a unique spatial charge distribution that differs fundamentally from the 1,3,5-isomer (both sulfonates on ring A). In industrial azo dye synthesis, sodium 1,3,6-naphthalene trisulfonate is specifically employed as a diazonium salt stabilizer and as a coupling component whose sulfonate positions dictate the hue, solubility, and fiber affinity of the resulting reactive dyes [3]. The 1,3,5-isomer (CAS 10533-44-5), by contrast, is characterized for different application profiles including concrete admixtures and surfactant formulations [4], demonstrating that isomer selection is not interchangeable and must align with the specific downstream synthetic pathway.

Dye intermediate Positional isomerism Azo dye synthesis

Battery Electrolyte Additive: Metal Ion Leveling Function of 1,3,6-NTS vs. Alternative Leveling Agents in Secondary Batteries

Sodium 1,3,6-naphthalene trisulfonate is specifically disclosed as a leveling agent in organic electrolytic solutions for secondary batteries, where it functions to suppress metal ion separation and mitigate dendrite formation on electrodes [1]. Patent document JP-2001-357874-A teaches the incorporation of sodium 1,3,6-naphthalene-trisulfonate or potassium thiocyanate as alternative leveling agents, establishing a direct comparator framework [1]. However, subsequent patent analysis (US 9,325,034) identifies that while 1,3,6-NTS can suppress metal ion separation, it cannot completely prevent it, leading to the development of improved additive systems using polyethylene glycol and bis-(3-sulfopropyl)disulfide [2]. In zinc-ion battery research, trisodium naphthalene-1,3,6-trisulfonate has been evaluated as an electrolyte additive and as a means to introduce sodium sulfonate functional groups into anode materials for sodium-ion batteries . The three sulfonate groups provide strong metal-coordinating capacity that is mechanistically distinct from monodentate additives, though quantitative comparative performance data (e.g., Coulombic efficiency improvement, dendrite suppression rate) for 1,3,6-NTS vs. other leveling agents is limited in the open literature.

Battery electrolyte additive Metal dendrite suppression Zinc-ion battery

Dual Co-Ion CE Probe System: Synergistic Use of NTS with NDS for Clinical Strong Anion Diagnostics

A validated capillary electrophoresis method for clinical determination of strong anions (sulfate, sulfite, chloride) in human urine, plasma, and sweat employs a dual co-ion probe system consisting of 5 mM naphthalene disulfonate (NDS) and 5 mM naphthalene trisulfonate (NTS) in 0.4 M formic acid at pH 2.0 [1]. This system achieves detection of UV-transparent anions at S/N ≈ 3 with a limit of 60 μM using a 25 μm inner diameter fused-silica capillary, with good peak symmetry and baseline stability [1]. Method validation demonstrated excellent linearity (R² > 0.999), good accuracy (mean bias ≈ 7%), and acceptable long-term reproducibility (CV < 10%) over 20 days [1]. A preliminary clinical finding showed that kidney-stone formers exhibit lower urinary sulfate excretion relative to non-kidney-stone patient controls (p = 0.0261) [1]. The combined NDS/NTS electrolyte system is essential because neither electrolyte alone provides optimal mobility matching across the full range of clinically relevant strong anions—NDS matches higher-mobility anions while NTS improves detectability for lower-mobility species [2].

Clinical diagnostics Strong anion analysis Capillary electrophoresis bioanalysis

Evidence-Backed Application Scenarios for Sodium Naphthalene-1,3,6-trisulfonate Procurement


High-Enthalpy Geothermal Reservoir Tracer Testing (>300 °C)

Sodium 1,3,6-naphthalene trisulfonate is the preferred tracer candidate for liquid-dominated geothermal reservoirs with temperatures up to 340 °C, where the widely used alternative 1,5-naphthalene disulfonate fails due to thermal decomposition initiating at 200 °C [1]. Field validation across three geologically distinct reservoirs (Dixie Valley, Nevada; Ohaaki, New Zealand; Awibengkok, Indonesia) confirmed successful injection-production flow pattern tracing with both 1,3,6-NTS and 1,5-NDS, but the critical thermal stability advantage of 1,3,6-NTS becomes decisive in high-temperature systems exceeding 250 °C where 1,5-NDS generates significant naphthalene breakdown products that confound tracer interpretation [1][2]. The 200 ppt detection limit by HPLC-fluorescence enables injection of smaller tracer masses, reducing procurement volume requirements and minimizing environmental release [1].

Capillary Electrophoresis Background Electrolyte for Fluoride and Low-Molecular-Weight Organic Acid Analysis

For CE-IPD methods targeting fluoride ion and organic acids (malonate, formate, fumarate, maleate), NTS provides the optimal electrophoretic mobility match among naphthalene sulfonate electrolytes, with a relative migration time of 1.83 and the smallest Δt for fluoride (-0.01 vs. -0.09 for NDS), yielding at least a 5-fold improvement in fluoride detection limit through peak sharpening [1]. NTS should be selected over NMS when analysis speed is critical (NMS is ~5-fold slower) and over NDS when fluoride is a target analyte [1]. In clinical diagnostic settings, NTS must be procured together with NDS for the validated dual co-ion probe system (5 mM each in 0.4 M formic acid, pH 2.0) that enables sub-5-minute quantification of sulfate, sulfite, and chloride in biological fluids with R² > 0.999 linearity [2].

Azo Dye Intermediate and Diazonium Salt Stabilization in Reactive Dye Manufacturing

The 1,3,6-substitution pattern is specifically required for certain azo dye coupling reactions where the spatial arrangement of sulfonate groups governs the hue, water solubility, and cellulose fiber affinity of the final reactive dye product [1]. Sodium 1,3,6-naphthalene trisulfonate is explicitly used as a diazonium salt stabilizer in azo dye synthesis—a function that depends on the specific sulfonate group geometry to form stable diazonium-sulfonate ion pairs [2]. Procurement specifications must verify the 1,3,6-isomer identity (not 1,3,5- or 1,3,7-) by HPLC retention time matching or NMR, as charging the wrong isomer will result in failed coupling reactions and off-specification dye lots . Typical commercial purity specification is ≥99% by HPLC [2].

Zinc-Ion and Sodium-Ion Battery Electrolyte Additive Research

For battery research programs investigating multidentate electrolyte additives for metal dendrite suppression, sodium 1,3,6-naphthalene trisulfonate offers a distinct coordination chemistry mechanism based on its three sulfonate groups [1]. It has been specifically disclosed as a leveling agent in organic electrolytic solutions (JP-2001-357874-A) and evaluated as an additive in zinc-ion electrolytes and as a sulfonate-group source for sodium-ion battery anode materials [2]. Researchers should note that while 1,3,6-NTS is effective at suppressing metal ion separation, it does not completely prevent dendrite formation, and alternative additive systems (e.g., polyethylene glycol with bis-(3-sulfopropyl)disulfide) were subsequently patented as improvements . Procurement for battery research should include purity verification (≥97%) and characterization of the hydration state, as the anhydrous and hydrate forms have different molecular weights [2].

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